(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid
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Overview
Description
(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl group, an amino group, and a dimethylamino group attached to a pentanoic acid backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of tert-butoxycarbonyl derivatives of amino acids can be optimized by using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amine derivatives. Substitution reactions can result in the formation of free amino acids or other functionalized derivatives .
Scientific Research Applications
(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protective group for the amino group, preventing unwanted reactions during synthesis. Upon removal of the tert-butoxycarbonyl group, the free amino group can participate in various biochemical reactions, including enzyme catalysis and protein binding .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[(Tert-butoxycarbonyl)amino]-3-(dimethylamino)propanoic acid
- (S)-2-[(Tert-butoxycarbonyl)amino]-4-(dimethylamino)butanoic acid
- (S)-2-[(Tert-butoxycarbonyl)amino]-6-(dimethylamino)hexanoic acid
Uniqueness
(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid is unique due to its specific structure, which includes a pentanoic acid backbone with a tert-butoxycarbonyl-protected amino group and a dimethylamino group. This unique structure allows for specific interactions in biochemical and synthetic processes, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
(2S)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)7-6-8-14(4)5/h9H,6-8H2,1-5H3,(H,13,17)(H,15,16)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCLYVIARHJTTL-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582928 |
Source
|
Record name | N~2~-(tert-Butoxycarbonyl)-N~5~,N~5~-dimethyl-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65671-54-7 |
Source
|
Record name | N~2~-(tert-Butoxycarbonyl)-N~5~,N~5~-dimethyl-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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